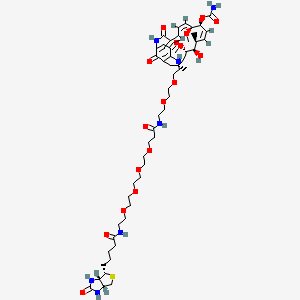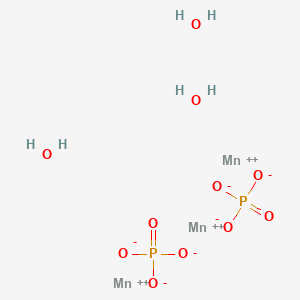
Tributyl(ethyl)phosphonium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is a phosphonium-based ionic liquid with the molecular formula C14H32F6P2 and a molecular weight of 376.35 g/mol . This compound is known for its unique properties, including high thermal stability and low volatility, making it suitable for various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) can be synthesized through the reaction of tributyl(ethyl)phosphonium bromide with hexafluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Tributyl(ethyl)phosphonium hexafluorophosphate(V) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves its interaction with molecular targets through ionic interactions. The compound’s phosphonium cation can interact with negatively charged sites on molecules, while the hexafluorophosphate anion can stabilize these interactions. This dual interaction mechanism allows the compound to act as an effective catalyst and stabilizing agent in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(ethyl)phosphonium diethylphosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
Comparison
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is unique due to its high thermal stability and low volatility compared to other phosphonium-based ionic liquids. Its hexafluorophosphate anion provides additional stability and reactivity, making it more suitable for high-temperature applications and reactions requiring strong ionic interactions .
Eigenschaften
Molekularformel |
C14H32F6P2 |
|---|---|
Molekulargewicht |
376.34 g/mol |
IUPAC-Name |
tributyl(ethyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
LYMRFRZDJGFQIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)



![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)


